2-(2-Nitroethenyl)pyridine hydrochloride
Overview
Description
2-(2-Nitroethenyl)pyridine hydrochloride is a chemical compound with the CAS Number 1082693-24-0 . It has a molecular weight of 186.6 and its IUPAC name is 2-[(E)-2-nitroethenyl]pyridine hydrochloride . It is stored at a temperature of 4 degrees Celsius and is in the form of a powder .
Molecular Structure Analysis
The InChI code for 2-(2-Nitroethenyl)pyridine hydrochloride is 1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(2-Nitroethenyl)pyridine hydrochloride is a powder with a melting point of 135-138 degrees Celsius . It has a molecular weight of 186.6 .Scientific Research Applications
Redox-Denitration Reactions
Research has explored redox-denitration reactions involving aromatic nitro compounds, which might be relevant to understanding the reactivity of nitroethenyl-substituted pyridines. For instance, a study demonstrated the transformation of specific nitrophenylpyrazolidinones into phenylpyrazolidindiones via a redox-denitration mechanism when heated in pyridine containing pyridine hydrochloride (Rees & Tsoi, 2000).
Synthesis Routes Involving Pyridine Derivatives
Another area of research includes the development of synthetic routes that utilize pyridine or its derivatives as key intermediates for producing complex molecules. A study provided a facile synthetic route for an antineoplastic drug, starting with pyridine-1-oxide and involving steps like cross-coupling, deoxidation, and halogenation to prepare intermediates leading to the final compound (Cao et al., 2014).
Catalytic Applications
The catalytic synthesis of isocyanates from aromatic nitro compounds in the presence of pyridine hydrochloride has been investigated. This process involves using pyridine and pyridine hydrochloride to activate a rhodium catalyst, facilitating the conversion of nitrobenzene and other nitro compounds into isocyanates with significant yields (Manov-Yuvenskii et al., 1980).
Safety And Hazards
The safety information for 2-(2-Nitroethenyl)pyridine hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-[(E)-2-nitroethenyl]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYSHWKDPICFRR-CVDVRWGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitroethenyl)pyridine hydrochloride | |
CAS RN |
1082693-24-0 | |
Record name | 2-[(E)-2-nitroethenyl]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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